

# 4-bromo-6-fluoroisoquinolin-1(2H)-one chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-bromo-6-fluoroisoquinolin-1(2H)-one

Cat. No.: B597698

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## 4-Bromo-6-fluoroisoquinolin-1(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the available chemical and biological information on **4-bromo-6-fluoroisoquinolin-1(2H)-one**. Due to the limited publicly available experimental data for this specific compound, this document compiles foundational chemical properties from supplier and database sources, proposes a potential synthetic route based on related methodologies, and discusses the anticipated biological activities in the context of structurally similar fluoroquinoline and isoquinoline derivatives. This guide is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and chemical synthesis.

### Chemical Properties

While extensive experimental data for **4-bromo-6-fluoroisoquinolin-1(2H)-one** is not readily available in peer-reviewed literature, the following information has been aggregated from chemical supplier databases and computational predictions.

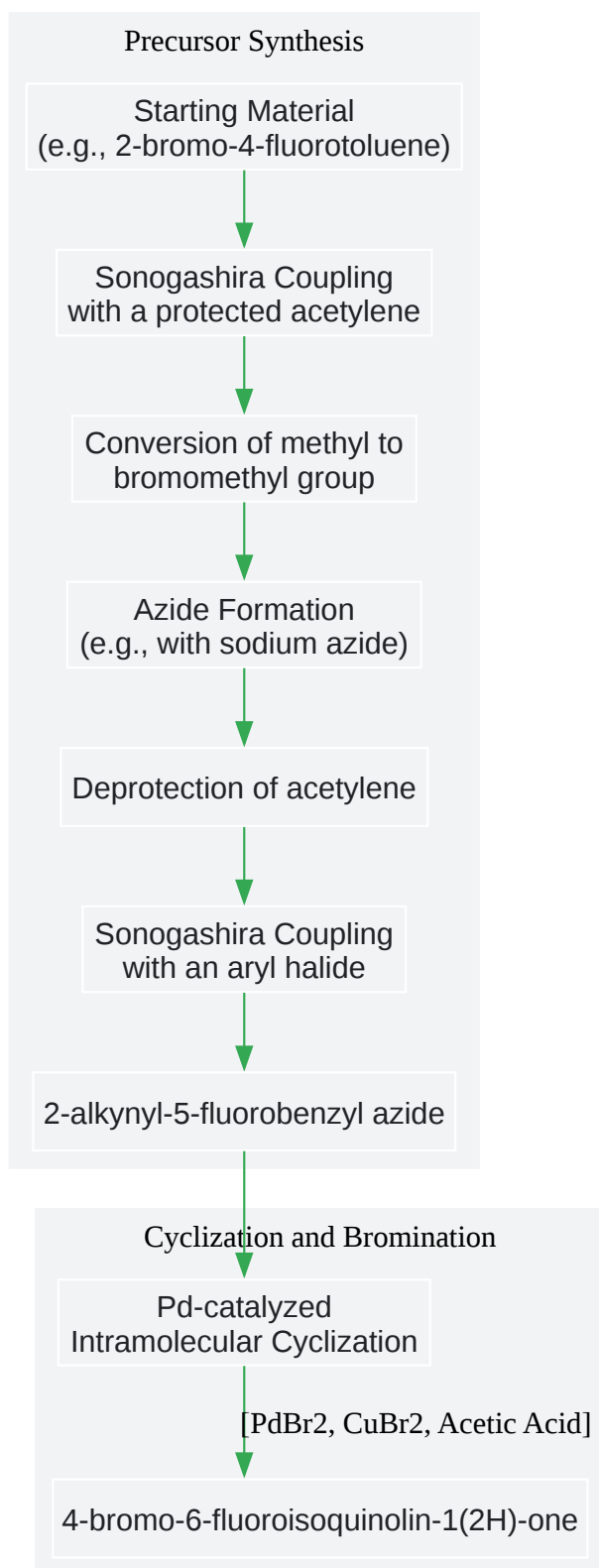
Property	Value	Source
CAS Number	1227607-99-9	[1][2][3][4]
Molecular Formula	C <sub>9</sub> H <sub>5</sub> BrFNO	[2][5]
Molecular Weight	242.04 g/mol	[2]
Appearance	Solid (predicted)	-
Purity	Typically available at ≥95%	[4]
Predicted XlogP	1.8	[5]
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Data not available	-
Spectral Data (NMR, IR, MS)	Data not available in public databases	-

## Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of **4-bromo-6-fluoroisoquinolin-1(2H)-one** is not detailed in the available scientific literature. However, a general method for the preparation of 4-bromoisquinolinone derivatives has been described in patent literature (CN103772279B), which can be adapted for the synthesis of the target compound.[6]

## Proposed Synthetic Pathway

The proposed synthesis involves a palladium-catalyzed intramolecular cyclization of a substituted o-alkynylbenzyl azide. The key steps would be the synthesis of the appropriate 6-fluoro-substituted o-alkynylbenzyl azide precursor, followed by the cyclization and bromination step.



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Proposed synthetic workflow for **4-bromo-6-fluoroisoquinolin-1(2H)-one**.

## General Experimental Protocol (Adapted from CN103772279B)

Caution: This is a proposed protocol and requires optimization and validation in a laboratory setting by qualified personnel.

- Precursor Synthesis: The synthesis of the key intermediate, 2-alkynyl-5-fluorobenzyl azide, would be a multi-step process likely starting from a commercially available fluorinated toluene derivative. Standard organic chemistry transformations such as Sonogashira coupling, bromination, and azide formation would be employed.
- Cyclization and Bromination:
  - To a reaction vessel containing a suitable solvent (e.g., 1,2-dichloroethane), add the 2-alkynyl-5-fluorobenzyl azide precursor.
  - Add the palladium catalyst (e.g., PdBr<sub>2</sub>), a bromine source (e.g., CuBr<sub>2</sub>), and an additive (e.g., acetic acid).[6]
  - The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) and monitored by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.
  - Upon completion, the reaction mixture is cooled to room temperature and filtered.
  - The filtrate is washed with water and brine, and the organic layer is separated.
  - The organic layer is dried over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification:
  - The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure **4-bromo-6-fluoroisoquinolin-1(2H)-one**.
- Characterization:

- The structure and purity of the final compound should be confirmed by standard analytical techniques, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, mass spectrometry, and infrared spectroscopy.

## Potential Biological and Pharmacological Activities

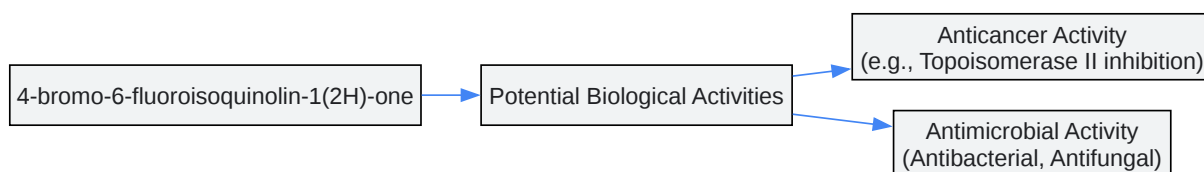
Direct experimental evidence of the biological activity of **4-bromo-6-fluoroisoquinolin-1(2H)-one** is not currently available in the public domain. However, the isoquinoline and fluoroquinolone scaffolds are present in numerous biologically active compounds, suggesting potential areas of pharmacological interest for this molecule.

### Anticancer Potential

Fluoroquinolone derivatives, traditionally used as antibiotics, are being explored for their anticancer properties.[7] The proposed mechanism of action for some of these compounds involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication.[7] This inhibition leads to DNA damage, cell cycle arrest, and apoptosis. The presence of the fluoroquinolone-like core in **4-bromo-6-fluoroisoquinolin-1(2H)-one** suggests that it could be a candidate for investigation as an anticancer agent.

### Antimicrobial Activity

Isoquinoline alkaloids and their derivatives have demonstrated a broad range of antimicrobial activities.[8][9] The incorporation of fluorine and bromine atoms into organic molecules can often enhance their biological potency and modulate their pharmacokinetic properties. Therefore, it is plausible that **4-bromo-6-fluoroisoquinolin-1(2H)-one** may exhibit antibacterial or antifungal properties.



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Potential areas of biological investigation for **4-bromo-6-fluoroisoquinolin-1(2H)-one**.

## Signaling Pathways

As of the date of this publication, there is no information available in the scientific literature describing the involvement of **4-bromo-6-fluoroisoquinolin-1(2H)-one** in any specific biological signaling pathways. Further research would be required to elucidate its mechanism of action and potential molecular targets.

## Conclusion

**4-Bromo-6-fluoroisoquinolin-1(2H)-one** is a chemical entity with limited characterization in the public domain. While its basic chemical properties are known, a significant gap exists in the experimental data regarding its physicochemical properties and biological activities. The structural similarity to known bioactive fluoroquinolones and isoquinolines suggests that this compound may hold potential for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases. The proposed synthetic route provides a starting point for its chemical synthesis and subsequent biological evaluation. This technical guide serves as a foundational document to encourage and facilitate future research into the properties and applications of **4-bromo-6-fluoroisoquinolin-1(2H)-one**.

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